4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H5N3OS. It is characterized by a pyrimidine ring substituted with a hydroxy group at the 4-position, a methylthio group at the 2-position, and a cyano group at the 5-position.
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR), a tyrosine kinase . EGFR plays a crucial role in cell proliferation and survival, making it a significant target for anticancer agents .
Mode of Action
This compound: acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the phosphorylation and activation of EGFR . This inhibition disrupts the downstream signaling pathways that are crucial for tumor growth and survival .
Biochemical Pathways
The inhibition of EGFR by This compound affects several downstream signaling pathways, including the PI3K/AKT pathway . This pathway is involved in cell survival and proliferation. The disruption of this pathway leads to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico admet studies were performed to explore its drug-likeness properties . These properties, including absorption, distribution, metabolism, excretion, and toxicity (ADME), significantly impact the bioavailability of the compound .
Result of Action
The action of This compound leads to significant molecular and cellular effects. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cells . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Like all drugs, its action and efficacy can be influenced by various factors, including ph, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been found to act as an inhibitor of certain tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and its mutant form, EGFR T790M . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and survival. The compound’s ability to inhibit these kinases suggests its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types have been studied extensively. It has been shown to exhibit cytotoxic activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . The compound influences cell function by arresting the cell cycle at the G2/M phase and inducing apoptosis. Additionally, it upregulates the level of caspase-3, a key enzyme involved in the execution phase of cell apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the ATP-binding site of tyrosine kinases . This binding inhibits the kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. The compound’s ability to inhibit both wild-type and mutant forms of EGFR highlights its potential as a versatile anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells over extended periods, although some degradation may occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in future studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it can exert its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific cellular compartments . These localization mechanisms are essential for the compound’s ability to modulate cellular signaling pathways effectively .
Preparation Methods
The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with reagents that introduce the hydroxy, methylthio, and cyano groups. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrimidines.
Scientific Research Applications
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer agents targeting epidermal growth factor receptor (EGFR) tyrosine kinase.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Comparison with Similar Compounds
Similar compounds to 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile include:
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of marine alkaloids and kinase inhibitors.
2,4-Disubstituted pyrimidines: A class of kinase inhibitors with various substitutions at the 2 and 4 positions.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLKENCFQIAAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369475 | |
Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89487-99-0 | |
Record name | 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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